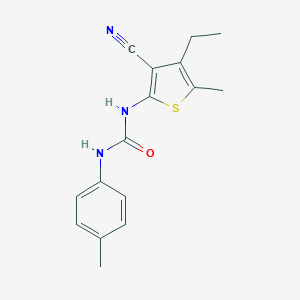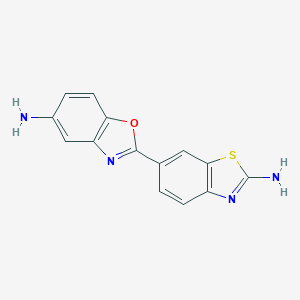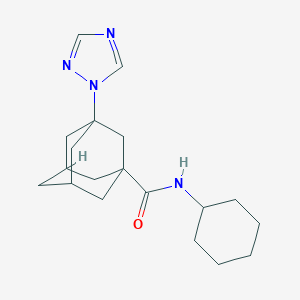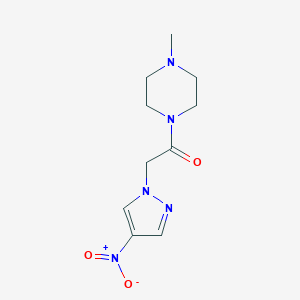![molecular formula C22H18N4O3 B259488 Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B259488.png)
Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry.
Mecanismo De Acción
The mechanism of action of Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids, leading to the disruption of DNA replication and cell division. This, in turn, leads to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as well as inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. In addition, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate in lab experiments is its potential as a new drug candidate for the treatment of cancer and infectious diseases. However, one of the limitations is that the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate. One direction is to further investigate its potential as a new drug candidate for the treatment of cancer and infectious diseases. Another direction is to study its potential as a new antimicrobial agent. Furthermore, more research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate involves the reaction of 4-methylbenzaldehyde, malononitrile, ethyl acetoacetate, and 2-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate has been studied for its potential applications in medicinal chemistry and drug development. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
Methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate |
|---|---|
Fórmula molecular |
C22H18N4O3 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
methyl 4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate |
InChI |
InChI=1S/C22H18N4O3/c1-12-3-5-14(6-4-12)19-18-17(13-7-9-15(10-8-13)22(27)28-2)16(11-23)20(24)29-21(18)26-25-19/h3-10,17H,24H2,1-2H3,(H,25,26) |
Clave InChI |
QZTJQZFBMCACPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)

![N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B259419.png)

methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)